Sodium methacrylate
Overview
Description
Sodium methacrylate is a sodium salt of methacrylic acid. It is a white, crystalline powder that is soluble in water. This compound is widely used in various industrial applications due to its ability to form polymers and copolymers, which are essential in the production of plastics, adhesives, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methacrylate can be synthesized through the neutralization of methacrylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where methacrylic acid is slowly added to a sodium hydroxide solution under constant stirring. The reaction is exothermic and should be controlled to prevent overheating. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization methods. The process involves the careful control of reaction conditions to ensure high purity and yield. The industrial production may also involve additional purification steps, such as recrystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium methacrylate undergoes various chemical reactions, including polymerization, esterification, and substitution reactions.
Polymerization: this compound can polymerize to form poly(this compound), which is used in superabsorbent polymers.
Esterification: It can react with alcohols to form methacrylate esters, which are used in the production of acrylic resins.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.
Esterification: Acid catalysts like sulfuric acid are used to facilitate the reaction with alcohols.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Poly(this compound): Used in superabsorbent materials.
Methacrylate esters: Used in acrylic resins and coatings.
Scientific Research Applications
Sodium methacrylate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: this compound-based hydrogels are used in tissue engineering and drug delivery systems.
Medicine: It is used in the formulation of dental materials and bone cements.
Industry: this compound is used in the production of superabsorbent polymers, adhesives, and coatings.
Mechanism of Action
The primary mechanism of action of sodium methacrylate involves its ability to polymerize and form cross-linked networks. This property is exploited in the production of hydrogels and superabsorbent materials. The polymerization process involves the formation of covalent bonds between methacrylate units, resulting in a three-dimensional network that can absorb and retain large amounts of water.
Comparison with Similar Compounds
Sodium methacrylate is often compared with other methacrylate and acrylate compounds, such as:
Methyl methacrylate: Used in the production of polymethyl methacrylate (PMMA), a transparent plastic.
Ethyl methacrylate: Used in the production of various acrylic resins.
Sodium acrylate: Similar to this compound but derived from acrylic acid, used in superabsorbent polymers.
Uniqueness: this compound is unique due to its specific polymerization properties and its ability to form hydrogels with high water absorption capacity. This makes it particularly valuable in applications requiring superabsorbent materials.
Properties
IUPAC Name |
sodium;2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONHXMAHPHADTF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-41-4 (Parent), 25087-26-7 (Parent) | |
Record name | Sodium methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium polymethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9044823 | |
Record name | Sodium methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [MSDSonline] | |
Record name | Sodium methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Soluble in water | |
Record name | SODIUM METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
5536-61-8, 25086-62-8, 54193-36-1 | |
Record name | Sodium methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium polymethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1), homopolymer | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU3SU355NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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